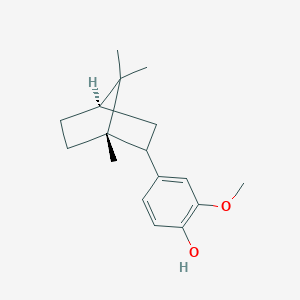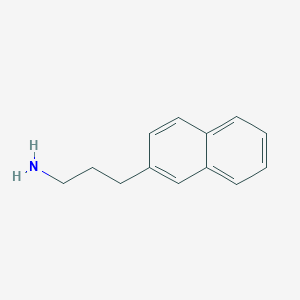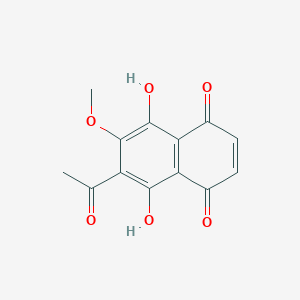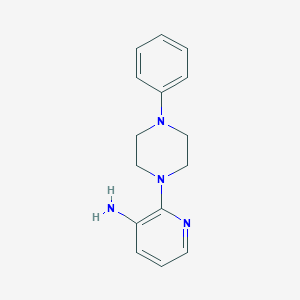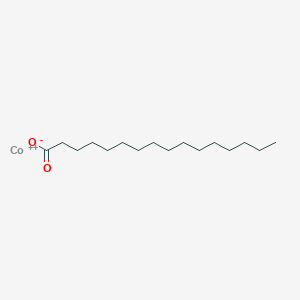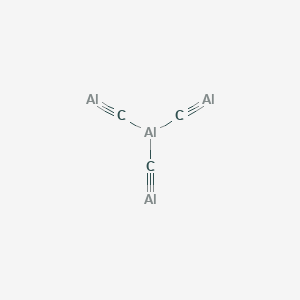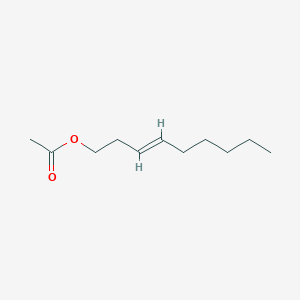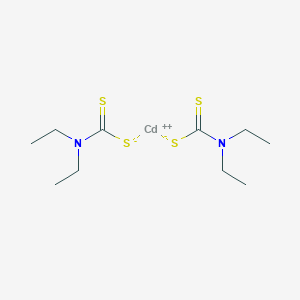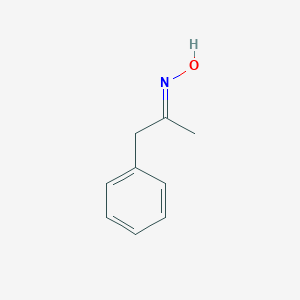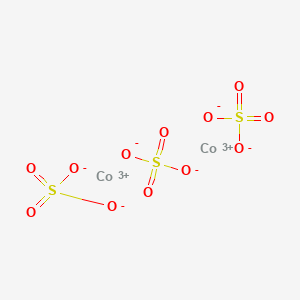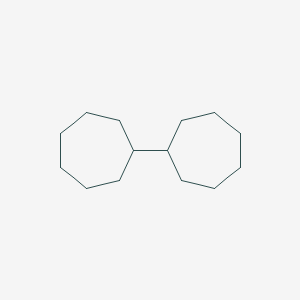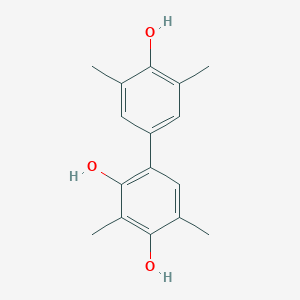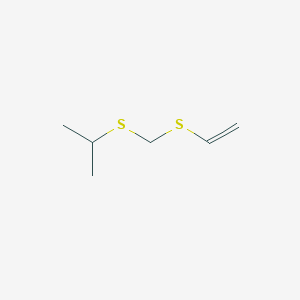
Isopropylthio(vinylthio)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropylthio(vinylthio)methane (IVM) is a sulfur-containing organic compound that has gained significant attention in recent years due to its potential applications in scientific research. IVM is a versatile compound that can be synthesized using various methods, and its unique properties make it a promising candidate for use in biochemical and physiological studies. In
Mecanismo De Acción
The mechanism of action of Isopropylthio(vinylthio)methane is not fully understood, but it is believed to involve the inhibition of enzymes involved in the regulation of cell growth and inflammation. Isopropylthio(vinylthio)methane has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, Isopropylthio(vinylthio)methane has been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
Isopropylthio(vinylthio)methane has been found to have various biochemical and physiological effects. In animal models, Isopropylthio(vinylthio)methane has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve liver function. Additionally, Isopropylthio(vinylthio)methane has been found to have antioxidant properties, which can help protect against oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isopropylthio(vinylthio)methane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. Additionally, Isopropylthio(vinylthio)methane has been shown to have low toxicity, making it a safe candidate for use in animal studies. However, Isopropylthio(vinylthio)methane has some limitations, including its limited solubility in water and its potential to interact with other compounds in the experimental system.
Direcciones Futuras
There are several future directions for the use of Isopropylthio(vinylthio)methane in scientific research. One potential application is in the study of epigenetic modifications, as Isopropylthio(vinylthio)methane has been found to inhibit the activity of HDACs. Additionally, Isopropylthio(vinylthio)methane could be used in the development of new treatments for cancer, inflammation, and oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of Isopropylthio(vinylthio)methane and its potential applications in scientific research.
Conclusion:
In conclusion, Isopropylthio(vinylthio)methane is a promising candidate for use in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of Isopropylthio(vinylthio)methane in scientific research.
Métodos De Síntesis
Isopropylthio(vinylthio)methane can be synthesized using various methods, including the reaction between isopropylthiol and vinyl bromide, the reaction between isopropylthiol and vinyl chloride, and the reaction between isopropylthiol and vinyl acetate. The reaction between isopropylthiol and vinyl bromide is the most commonly used method for synthesizing Isopropylthio(vinylthio)methane.
Aplicaciones Científicas De Investigación
Isopropylthio(vinylthio)methane has been used in various scientific research applications, including the study of cancer, inflammation, and oxidative stress. Isopropylthio(vinylthio)methane has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, Isopropylthio(vinylthio)methane has been found to have antioxidant properties, which make it a potential candidate for use in the treatment of oxidative stress-related diseases.
Propiedades
Número CAS |
10340-72-4 |
|---|---|
Nombre del producto |
Isopropylthio(vinylthio)methane |
Fórmula molecular |
C6H12S2 |
Peso molecular |
148.3 g/mol |
Nombre IUPAC |
2-(ethenylsulfanylmethylsulfanyl)propane |
InChI |
InChI=1S/C6H12S2/c1-4-7-5-8-6(2)3/h4,6H,1,5H2,2-3H3 |
Clave InChI |
GKQYQGNMBAPBFU-UHFFFAOYSA-N |
SMILES |
CC(C)SCSC=C |
SMILES canónico |
CC(C)SCSC=C |
Sinónimos |
Isopropylthio(vinylthio)methane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



